molecular formula C7H8N4O B13113545 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B13113545
M. Wt: 164.16 g/mol
InChI Key: CUORMODXXHOTOV-UHFFFAOYSA-N
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Description

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system combining an isoxazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-amino-6-hydroxypyrimidine with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Another approach involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, leading to thioureas, which are then cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of an ethyl group, which can influence its biological activity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-ethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4O/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

CUORMODXXHOTOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=NC=NC(=C12)N

Origin of Product

United States

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